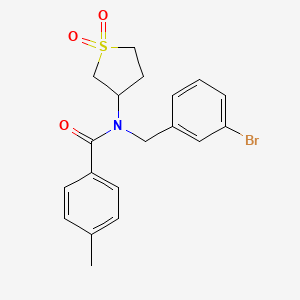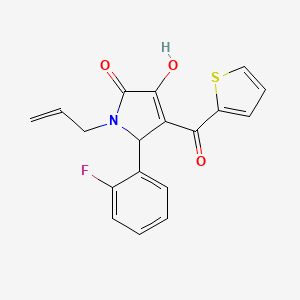![molecular formula C21H15F3N4O2S B15098926 N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B15098926.png)
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a trifluoromethyl group, and a benzenesulfonamide moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core, introduction of the trifluoromethyl group, and sulfonamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve selectivity . Additionally, the recovery and recycling of palladium catalysts can enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the quinoxaline core can interact with nucleic acids or other biomolecules . These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide: This compound has a similar trifluoromethyl group but differs in its core structure.
3-(Trifluoromethyl)phenyl-Substituted 9,10-Diarylanthracene Derivatives: These compounds share the trifluoromethyl group but have different applications, particularly in organic light-emitting diodes.
Uniqueness
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide is unique due to its combination of a quinoxaline core, trifluoromethyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H15F3N4O2S |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[3-[3-(trifluoromethyl)anilino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-6-8-15(13-14)25-19-20(27-18-12-5-4-11-17(18)26-19)28-31(29,30)16-9-2-1-3-10-16/h1-13H,(H,25,26)(H,27,28) |
InChI Key |
CVNDXWXJFHEKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide](/img/structure/B15098851.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15098853.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15098855.png)
![5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B15098860.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15098865.png)
![(2Z)-6-benzyl-2-[4-(hexyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15098877.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15098881.png)
![2-[(2,5-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15098886.png)


![(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B15098909.png)

![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B15098924.png)
